Cervinomycin A2

Antimicrobial susceptibility MIC determination Natural product antibiotic

Cervinomycin A2 is a polycyclic xanthone antibiotic with a narrow, reproducible MIC range (0.04–0.12 µg/mL) against Gram-positive anaerobes, making it the preferred positive control for HTS campaigns targeting Clostridium perfringens and Bacteroides fragilis. Unlike broader-spectrum albofungin, it minimizes false positives in susceptibility testing. Its heptacyclic core offers tractable sites for derivatization to enhance solubility. ≥95% HPLC purity ensures cross-study comparability for drug discovery and biosynthetic gene cluster validation.

Molecular Formula C29H21NO9
Molecular Weight 527.5 g/mol
CAS No. 82658-22-8
Cat. No. B1213116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCervinomycin A2
CAS82658-22-8
Synonyms167-B
cervinomycin A2
Molecular FormulaC29H21NO9
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2
InChIInChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3
InChIKeyORJRBJIJTSDUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cervinomycin A2 (CAS 82658-22-8): A Polycyclic Xanthone Antibiotic with Documented Activity Against Gram-Positive and Anaerobic Bacteria


Cervinomycin A2 (CAS 82658-22-8, C29H21NO9, MW 527.48) is a polycyclic xanthone antibiotic isolated from the fermentation broth of Streptomyces cervinus sp. nov. [1]. It is the oxidized form of cervinomycin A1 and is characterized by a heptacyclic xanthone core [2]. The compound exhibits potent activity against Gram-positive bacteria (MIC 0.04–0.12 μg/mL) and specific anaerobic pathogens including Clostridium perfringens and Bacteroides fragilis, with minimal activity against Saccharomyces cerevisiae (MIC 100 μg/mL) . Cervinomycin A2 serves as a foundational scaffold for semi-synthetic derivatives with enhanced solubility and reduced toxicity profiles [3].

Why In-Class Polycyclic Xanthones Cannot Substitute for Cervinomycin A2: Structural Determinants of Antimicrobial Spectrum


Within the polycyclic xanthone class, subtle structural variations between congeners translate into pronounced differences in antimicrobial spectrum and cytotoxicity profiles. Cervinomycin A2, possessing a fully oxidized xanthone core and an intact oxazolidine ring, exhibits a characteristic anti-anaerobic spectrum with MIC values ranging from 0.04–0.12 μg/mL against Gram-positive organisms [1]. In contrast, the structurally related albofungin displays a broader but more variable spectrum (MIC 0.005–7.5 μg/mL) and includes antifungal activity [2], while the B-series cervinomycins (B1–B4) demonstrate altered potency profiles against drug-resistant strains (B3 MIC 0.004–0.03 μg/mL) due to A-ring modifications [3]. Lysolipin I, another polycyclic xanthone, achieves nanomolar potency (MIC ~0.001 μg/mL) but with broader Gram-negative coverage [4]. These structure-activity divergences preclude generic substitution for research applications requiring precise anti-anaerobic activity profiling, cytotoxicity baseline establishment, or semi-synthetic derivative development.

Cervinomycin A2 Quantitative Differentiation Evidence: Comparative Antimicrobial Spectrum and Structural Specificity


Gram-Positive Antimicrobial Potency: Cervinomycin A2 vs. Albofungin and Lysolipin I

Cervinomycin A2 demonstrates a narrow, highly consistent MIC range of 0.04–0.12 μg/mL against Gram-positive bacteria . In contrast, the structurally related xanthone albofungin exhibits a substantially broader and more variable MIC range of 0.005–7.5 μg/mL across Gram-positive species [1], indicating less predictable potency for screening applications. Lysolipin I, a halogenated polycyclic xanthone, achieves lower absolute MIC values (as low as 0.001 μg/mL against S. aureus) [2] but with broader Gram-negative coverage that may confound anaerobic-specific studies. The narrow, predictable potency window of cervinomycin A2 makes it a more reliable tool compound for anti-anaerobic Gram-positive research.

Antimicrobial susceptibility MIC determination Natural product antibiotic

Anaerobic Pathogen Specificity: Cervinomycin A2 Activity Against Clostridium perfringens and Bacteroides fragilis

Cervinomycin A2 exhibits documented strong inhibitory activity against clinically relevant anaerobic pathogens including Clostridium perfringens, Gastrococcus prophylacticus (Peptostreptococcus), and Bacteroides fragilis [1]. While the original discovery paper reports MIC values for cervinomycin A2 against Peptococcus prevotii at 0.012–0.05 μg/mL [2], direct comparative MIC data against these specific anaerobes for other polycyclic xanthones such as albofungin or lysolipin I are not systematically reported in the literature. This anaerobic specificity profile distinguishes cervinomycin A2 from the broader-spectrum cervinomycin B and C series, which exhibit enhanced activity against drug-resistant staphylococci and enterococci but may lack the focused anti-anaerobic signature [3].

Anaerobic bacteriology Anti-anaerobic antibiotic Pathogen-specific activity

Derivative Development Potential: Semi-Synthetic Modification of Cervinomycin A2 Enhances Solubility and Reduces Toxicity

Cervinomycin A2 serves as a critical starting material for the synthesis of derivatives with improved pharmaceutical properties. According to patent EP 0259496 A4, cervinomycin A2 derivatives (O-alkylated or O-acylated) exhibit markedly enhanced solubility in various solvents and reduced toxicity compared to the parent compound, while maintaining or improving antibacterial activity against Gram-positive bacteria, anaerobes, and mycoplasmas [1]. This derivative potential contrasts with albofungin, for which limited semi-synthetic diversification is reported, and lysolipin I, whose halogenation pattern restricts certain chemical modifications. The oxazolidine ring and xanthone core of cervinomycin A2 provide multiple sites for regioselective derivatization, enabling systematic SAR studies.

Semi-synthetic antibiotic Structure-activity relationship Derivative optimization

Comparative Cytotoxicity: Cervinomycin A2 vs. Cervinomycin C1–4 in Cancer Cell Lines

Cervinomycin A2 demonstrates weak to negligible cytotoxicity compared to the more oxidized C-series cervinomycins. While cervinomycins C1–4 exhibit potent cytotoxicity against human cancer cell lines HCT116 and BxPC-3 with IC50 values of 0.9–801.0 nM [1], cervinomycin A2 is reported to have minimal cytotoxic activity [2]. This differential cytotoxicity profile is structurally linked to the presence of an additional oxidation state and glycosylation in the C-series. For antimicrobial research where cytotoxicity is a confounding factor, cervinomycin A2 provides a cleaner anti-anaerobic signal with reduced off-target eukaryotic toxicity.

Cytotoxicity profiling Anticancer natural products Selectivity index

Cervinomycin A2 Procurement and Research Application Scenarios: Evidence-Based Use Cases


Anti-Anaerobic Lead Discovery and Screening Programs

Cervinomycin A2 is the optimal reference compound for high-throughput screening campaigns targeting anaerobic pathogens such as Clostridium perfringens and Bacteroides fragilis. Its narrow, well-characterized MIC range (0.04–0.12 μg/mL against Gram-positive organisms) and documented activity against Peptococcus prevotii (MIC 0.012–0.05 μg/mL) [1] provide a reproducible positive control that minimizes batch-to-batch variability. Unlike broader-spectrum polycyclic xanthones (e.g., albofungin with MIC range spanning three orders of magnitude), cervinomycin A2 delivers consistent performance in anaerobic susceptibility testing, reducing false-positive rates in screening cascades. Procurement of high-purity cervinomycin A2 (≥95% by HPLC) ensures assay integrity and cross-study comparability.

Polycyclic Xanthone SAR and Medicinal Chemistry Optimization

Cervinomycin A2 functions as a validated starting scaffold for semi-synthetic derivative generation aimed at improving solubility and reducing toxicity while preserving anti-anaerobic activity. The patent literature explicitly documents that O-alkylation and O-acylation of cervinomycin A2 yield derivatives with markedly enhanced solubility in organic solvents and reduced cytotoxicity [2]. The heptacyclic xanthone core provides multiple reactive sites (phenolic hydroxyls, oxazolidine nitrogen) amenable to regioselective modification. For medicinal chemistry teams seeking to explore polycyclic xanthone pharmacophores, cervinomycin A2 offers superior chemical tractability compared to the more heavily oxidized and glycosylated C-series compounds, which present greater synthetic challenges.

Biosynthetic Gene Cluster Discovery and Heterologous Expression Studies

Cervinomycin A2 serves as an authentic analytical standard for dereplication and pathway discovery in actinomycete genomics. The cervinomycin biosynthetic gene cluster has been partially characterized, and cervinomycin A2 is produced by Streptomyces cervinus sp. nov. [1] as well as Streptomyces sp. CPCC 204980 [3]. Its distinctive chromatographic retention time (e.g., 13.46 min under specified HPLC conditions) [4] and characteristic UV-Vis spectrum enable confident identification in metabolomic profiling. For laboratories mining microbial genomes for novel polycyclic xanthone biosynthetic pathways, cervinomycin A2 is an essential reference standard for validating cluster product predictions and confirming heterologous expression outcomes.

Mode-of-Action Studies of Anti-Anaerobic Natural Products

Cervinomycin A2 is a preferred tool compound for investigating the mechanism of action of anti-anaerobic antibiotics. Unlike the C-series cervinomycins, which exhibit confounding cytotoxicity against eukaryotic cells (IC50 as low as 0.9 nM), cervinomycin A2 shows minimal cytotoxicity [5], enabling cleaner interrogation of bacterial-specific targets. The compound's activity against clinically relevant anaerobic pathogens [1] positions it as a valuable probe for studying anaerobic membrane physiology and resistance mechanisms. Its well-defined structure and established derivatization chemistry [2] further enable the generation of affinity probes for target identification studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cervinomycin A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.